4-(3-Oxohex-1-en-1-yl)benzonitrile
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Overview
Description
4-(3-Oxohex-1-en-1-yl)benzonitrile is a chemical compound with the molecular formula C13H11NO. It is characterized by the presence of a benzonitrile group attached to a hexenone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxohex-1-en-1-yl)benzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-bromobenzonitrile with 3-oxohex-1-ene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxohex-1-en-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(3-Oxohex-1-en-1-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Oxohex-1-en-1-yl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in reactions with nucleophiles. The hexenone moiety can undergo various transformations, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Oxoprop-1-en-1-yl)benzonitrile
- 4-(3-Oxobut-1-en-1-yl)benzonitrile
- 4-(3-Oxopent-1-en-1-yl)benzonitrile
Uniqueness
4-(3-Oxohex-1-en-1-yl)benzonitrile is unique due to its specific hexenone structure, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research applications and synthetic processes .
Properties
CAS No. |
921206-22-6 |
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Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-(3-oxohex-1-enyl)benzonitrile |
InChI |
InChI=1S/C13H13NO/c1-2-3-13(15)9-8-11-4-6-12(10-14)7-5-11/h4-9H,2-3H2,1H3 |
InChI Key |
PAUKGOIBLWSUSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C=CC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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